1-(4-fluorophenyl)-2-(1-naphthyloxy)ethanone
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Overview
Description
1-(4-fluorophenyl)-2-(1-naphthyloxy)ethanone is an organic compound that features a fluorinated phenyl group and a naphthalen-1-yloxy group connected via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-(1-naphthyloxy)ethanone typically involves the reaction of 4-fluorobenzoyl chloride with naphthalen-1-ol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Fluorobenzoyl chloride+Naphthalen-1-olPyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2-(1-naphthyloxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-2-(1-naphthyloxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(1-naphthyloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-(naphthalen-1-yl)ethanone
- 1-(4-Fluorophenyl)-2-(naphthalen-1-yl)ethanol
- 1-(4-Fluorophenyl)-2-(naphthalen-1-yl)ethane
Uniqueness
1-(4-fluorophenyl)-2-(1-naphthyloxy)ethanone is unique due to the presence of the naphthalen-1-yloxy group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H13FO2 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-naphthalen-1-yloxyethanone |
InChI |
InChI=1S/C18H13FO2/c19-15-10-8-14(9-11-15)17(20)12-21-18-7-3-5-13-4-1-2-6-16(13)18/h1-11H,12H2 |
InChI Key |
RDOIFXMAGALAOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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